Cefuroxime-d3

Description

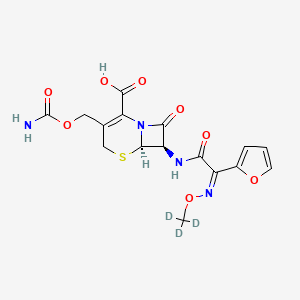

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-/t10-,14-/m1/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPVXVDWJQMJEE-QDGUUNGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of Cefuroxime-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Cefuroxime-d3, its mechanism of action, and its application as an internal standard in bioanalytical methods. Detailed experimental protocols and visual diagrams are included to support research and development activities.

Core Physicochemical Properties

This compound is the deuterium-labeled version of Cefuroxime, a second-generation cephalosporin antibiotic.[1][2] The incorporation of three deuterium atoms on the methoxy group results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of Cefuroxime.[1][3] Its primary application is in pharmacokinetic and bioequivalence studies where precise measurement of the parent drug in biological matrices is required.[3]

Quantitative data for this compound and its unlabeled counterpart, Cefuroxime, are summarized below for direct comparison.

| Property | This compound | Cefuroxime |

| Synonyms | (6R,7R)-3-((Carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Molecular Formula | C₁₆H₁₃D₃N₄O₈S[1][3] | C₁₆H₁₆N₄O₈S[4][5] |

| Molecular Weight | 427.4 g/mol [1][4][6][7] | 424.39 g/mol [4][5] |

| CAS Number | 1803240-98-3[1][3][4][8] | 55268-75-2[4][6][8] |

| Appearance | Solid[1] | White to Off-White Solid[9] |

| Solubility | DMSO: slightly soluble, Methanol: slightly soluble (may require heating)[1][3][10] | Water: 145 mg/L at 25°C, DMSO (Slightly), Methanol (Slightly)[9] |

| Storage Temperature | -20°C[6][8] | - |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefuroxime, the active parent compound, is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11][12] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[12][13][14] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[5][11] Cefuroxime shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria and is notably stable against many bacterial β-lactamases.[3][12][15]

References

- 1. This compound | CAS 1803240-98-3 | Cayman Chemical | Biomol.com [biomol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Cefuroxime | C16H16N4O8S | CID 5479529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. biorbyt.com [biorbyt.com]

- 9. Cefuroxime | 55268-75-2 [chemicalbook.com]

- 10. glpbio.com [glpbio.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. What is the mechanism of Cefuroxime Sodium? [synapse.patsnap.com]

- 13. Cefuroxime axetil - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Cefuroxime: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefuroxime-d3: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Cefuroxime-d3, a deuterated analog of the second-generation cephalosporin antibiotic, Cefuroxime. This document is intended for researchers, scientists, and professionals in drug development, offering essential data, experimental methodologies, and a summary of the parent compound's mechanism of action.

Core Data and Physicochemical Properties

This compound is primarily utilized as an internal standard in analytical and bioanalytical assays for the precise quantification of Cefuroxime in various biological matrices. Its isotopic labeling ensures similar chemical and physical behavior to the unlabeled parent compound, Cefuroxime, while allowing for distinct detection by mass spectrometry.

| Property | Value |

| CAS Number | 1803240-98-3[1][2][3][4][5] |

| Molecular Formula | C₁₆H₁₃D₃N₄O₈S[1][2][4][5][6] |

| Molecular Weight | 427.40 g/mol [1][2][4][5][6] |

| Synonyms | (6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-furanyl(methoxy-d3-imino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid |

| Form | Solid[1] |

| Solubility | Slightly soluble in DMSO and Methanol[1][2] |

| Storage Temperature | -20°C[3] |

Mechanism of Action of Cefuroxime

As this compound is a stable isotope-labeled version of Cefuroxime, it is the mechanism of the parent compound that is of biological relevance. Cefuroxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This action is achieved through the covalent binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[1][2] The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, which are critical components of the bacterial cell wall. This leads to a compromised and defective cell wall, ultimately resulting in bacterial cell lysis and death.[1][2] Cefuroxime is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1]

Experimental Protocols: Quantification of Cefuroxime in Human Plasma using LC-MS/MS

The following is a representative protocol for the quantification of Cefuroxime in human plasma using this compound as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Stock and Working Solutions

-

Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefuroxime in a suitable solvent such as methanol.

-

This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Cefuroxime stock solution with a mixture of methanol and water to create calibration standards. Prepare a working solution of this compound by diluting the stock solution.

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of ice-cold methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cefuroxime: Monitor the appropriate precursor to product ion transition (e.g., m/z 425.1 → 207.1).

-

This compound: Monitor the appropriate precursor to product ion transition (e.g., m/z 428.1 → 210.1).

-

-

Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Cefuroxime to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of Cefuroxime in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. What is the mechanism of Cefuroxime Sodium? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]

- 4. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. youtube.com [youtube.com]

The Critical Role of Deuterium-Labeled Cefuroxime as an Internal Standard in Quantitative Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the use of deuterium-labeled Cefuroxime (Cefuroxime-d3) as an internal standard for the precise and accurate quantification of Cefuroxime in biological matrices. The use of a stable isotope-labeled internal standard is paramount in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for matrix effects and variations in sample processing and instrument response. This document details the rationale for using a deuterated standard, outlines a plausible synthetic route for this compound, provides comprehensive experimental protocols for sample preparation and LC-MS/MS analysis, and presents key quantitative data in structured tables. Furthermore, logical workflows are visualized using Graphviz diagrams to enhance clarity and understanding for researchers in the field of drug metabolism and pharmacokinetics.

Introduction: The Imperative for Stable Isotope-Labeled Internal Standards

In the realm of quantitative bioanalysis, especially for regulatory submissions, the use of an appropriate internal standard (IS) is a critical component of a robust and reliable analytical method. The ideal IS should mimic the analyte of interest throughout the entire analytical process, from extraction to detection. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards are considered the gold standard.

Deuterium-labeled compounds are chemically identical to their non-labeled counterparts, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[1] This subtle mass shift allows for their differentiation by a mass spectrometer, while their physicochemical properties remain nearly identical to the analyte. This ensures that the SIL IS co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source.[1] The use of a SIL IS like this compound can significantly improve the accuracy and precision of Cefuroxime quantification in complex biological matrices such as plasma and serum.

Synthesis of Deuterium-Labeled Cefuroxime (this compound)

The commercially available this compound is labeled on the methoxy group of the methoxyimino side chain. The IUPAC name is (6R, 7R)-3-((carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2] While specific proprietary synthesis methods may vary, a plausible synthetic route can be conceptualized based on established cephalosporin chemistry.

The synthesis of Cefuroxime generally involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a suitable side chain. In this case, the side chain is (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid. To introduce the deuterium label, a deuterated precursor for the methoxy group is required. A common method for methylation is the use of a methylating agent. Therefore, a deuterated methylating agent like deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) would be employed in the synthesis of the side chain precursor, (Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetic acid. This deuterated side chain is then activated and coupled with the 7-ACA nucleus to yield the final this compound product.

Below is a conceptual workflow for the synthesis:

References

The Role of Cefuroxime-d3 in Modern Pharmacokinetic Studies: A Technical Guide

Introduction

Cefuroxime is a broad-spectrum, second-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections.[1] To ensure its efficacy and safety, a thorough understanding of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body—is paramount.[2][3] Quantitative bioanalysis, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the cornerstone of modern PK studies, providing the necessary sensitivity and selectivity to measure drug concentrations in biological matrices.

The accuracy and reliability of these measurements hinge on the use of an appropriate internal standard (IS). An IS is a compound added in a known quantity to every sample, standard, and quality control sample to correct for analytical variability. While structurally similar compounds can be used, the gold standard in LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[4][5] Cefuroxime-d3, a deuterated analog of Cefuroxime, represents this ideal, serving a critical role in the precise and robust quantification of Cefuroxime in pharmacokinetic research.

Core Function: this compound as the Gold Standard Internal Standard

The fundamental role of this compound is to serve as an internal standard that mimics the behavior of the analyte, Cefuroxime, throughout the entire analytical process. Deuterium is a stable (non-radioactive) isotope of hydrogen with an extra neutron, making this compound slightly heavier than Cefuroxime. This mass difference is key to its function.

Key Advantages of Using this compound:

-

Chemical and Physical Identity: this compound is chemically identical to Cefuroxime. This ensures that it has the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[5]

-

Correction for Matrix Effects: Biological samples like plasma are complex matrices that can enhance or suppress the ionization of an analyte, leading to inaccurate measurements. Since this compound co-elutes with Cefuroxime and behaves identically in the ion source, it experiences the exact same matrix effects, allowing for precise correction.[4]

-

Compensation for Variability: It accurately accounts for procedural variations that may occur during sample preparation, injection volume differences, and fluctuations in instrument performance.

-

Mass-Based Differentiation: Despite its identical chemical behavior, the mass difference allows the mass spectrometer to distinguish between the analyte (Cefuroxime) and the internal standard (this compound).

The diagram below illustrates the logical basis for the superiority of a SIL-IS like this compound compared to a structural analog IS.

Caption: Logical relationship showing how this compound corrects for analytical variability.

General Bioanalytical Workflow for Pharmacokinetic Analysis

A typical pharmacokinetic study involves collecting biological samples (e.g., blood, plasma) at various time points after drug administration, followed by quantitative analysis. The workflow using this compound as an internal standard is a multi-step process designed for high accuracy and throughput.

The diagram below outlines the standard experimental workflow from sample collection to final data analysis.

Caption: Standard workflow for Cefuroxime quantification in a pharmacokinetic study.

Detailed Experimental Protocols

The following sections describe a representative bioanalytical method for the quantification of Cefuroxime in human plasma using this compound as the internal standard. This protocol is synthesized from common practices in the field.[2][6][7]

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting small molecules like Cefuroxime from plasma.

-

Thawing: Thaw frozen human plasma samples and calibration standards at room temperature.

-

Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., at a concentration of 500 ng/mL in 50% methanol) to each tube and vortex briefly. This step is critical and must be done at the very beginning to ensure the IS tracks the analyte through all subsequent steps.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Analysis: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The goal of the LC step is to separate Cefuroxime from other endogenous plasma components before it enters the mass spectrometer.

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., Zorbax SB-Aq, 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (or Methanol) |

| Flow Rate | 0.8 mL/min |

| Gradient | Isocratic or gradient elution depending on method needs |

| Injection Volume | 10 µL |

| Column Temp. | 30°C |

| Run Time | ~8 minutes |

Tandem Mass Spectrometry (MS/MS) Conditions

The MS/MS detector provides high selectivity and sensitivity by monitoring specific mass transitions for Cefuroxime and this compound.

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

Data Presentation & Analysis

Table 1: Mass Spectrometric Parameters (MRM Transitions)

The instrument is set to monitor the transition from a specific precursor ion (the protonated molecule, [M+H]⁺) to a characteristic product ion for both the analyte and the internal standard.

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (V) |

| Cefuroxime | 425.1 | 207.0 | -52 |

| This compound | 428.1 | 210.0 | -52 |

| (Note: Parameters are based on typical values and may require optimization. The precursor ion for Cefuroxime is often cited as 423.0 for the [M-H]⁻ ion in negative mode, but positive mode ([M+H]⁺ at 425.1) is also common and robust. The product ion for the d3-analog would shift accordingly.)[8][9] |

Table 2: Representative Bioanalytical Method Validation Summary

Any bioanalytical method used for PK studies must be rigorously validated according to regulatory guidelines (e.g., FDA). The use of this compound ensures the method meets these stringent criteria.

| Validation Parameter | Acceptance Criteria | Typical Performance[2][7] |

| Linearity (r²) | ≥ 0.99 | > 0.999 over 0.05–20 µg/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 6.5% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 7.5% |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±9.5% |

| Extraction Recovery | Consistent and reproducible | 89% – 93% |

| Matrix Effect | CV ≤ 15% | 93% – 106% |

| Stability | ≤ 15% change from nominal | Stable under tested conditions (freeze-thaw, short-term, etc.) |

| (LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation) |

Table 3: Summary of Cefuroxime Pharmacokinetic Parameters in Healthy Adults

The robust analytical data generated using this compound allows for the accurate determination of key pharmacokinetic parameters, which are essential for defining dosing regimens. The table below compiles representative data from various studies.

| Dose & Route | Cmax (µg/mL) | Tmax (min) | t½ (min) | AUC (µg·h/mL) | Reference |

| 0.5 g IM | 25.7 | ~45 | ~70 | N/A | [10] |

| 1.0 g IM | 40.0 | ~45 | ~70 | N/A | [10] |

| 0.5 g IV | 66.0 | 3 | ~70 | N/A | [10] |

| 1.0 g IV | 99.0 | 3 | ~70 | N/A | [10] |

| 500 mg Oral | 4.86 | ~120 | ~72-108 | ~25-30 | [11] |

| 1.5 g IV | N/A | N/A | 108 | N/A | [12] |

| (Cmax: Maximum concentration; Tmax: Time to maximum concentration; t½: Elimination half-life; AUC: Area under the curve; IM: Intramuscular; IV: Intravenous) |

Conclusion

In the landscape of pharmacokinetic research, the quality of bioanalytical data is non-negotiable. This compound, as a stable isotope-labeled internal standard, is an indispensable tool for the quantitative analysis of Cefuroxime. Its use in LC-MS/MS methods effectively nullifies the analytical variability and matrix effects that can compromise data integrity. By ensuring the highest levels of accuracy, precision, and robustness, this compound enables researchers and drug development professionals to confidently characterize the pharmacokinetic profile of Cefuroxime, ultimately supporting the development of safe and effective dosing strategies for patients.

References

- 1. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 3. Physiologically based pharmacokinetic evaluation of cefuroxime in perioperative antibiotic prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Determination of cefuroxime in human serum or plasma by liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. Cefuroxime: Human Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PERIOPERATIVE CEFUROXIME PHARMACOKINETICS IN CARDIAC SURGERY | Clinics [elsevier.es]

The Gold Standard: A Technical Guide to the Quantitative Analysis of Cefuroxime Using Cefuroxime-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the state-of-the-art methodology for the quantitative analysis of the cephalosporin antibiotic, Cefuroxime, in biological matrices. The use of a stable isotope-labeled internal standard, Cefuroxime-d3, is the cornerstone of a robust and reliable bioanalytical method, ensuring the highest accuracy and precision in pharmacokinetic and other drug development studies. This document details the experimental protocols, data presentation, and logical workflows required to successfully implement this gold-standard analytical technique.

Introduction

Cefuroxime is a widely prescribed second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate quantification of Cefuroxime in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a deuterated internal standard, such as this compound, is the preferred method for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This compound shares near-identical physicochemical properties with the unlabeled analyte, ensuring that it behaves similarly during sample preparation and chromatographic separation. This co-elution and co-ionization minimize matrix effects and variations in instrument response, leading to highly reliable and reproducible quantitative results.

While several methods for Cefuroxime quantification exist, this guide focuses on the superior approach of using a stable isotope-labeled internal standard, providing the theoretical basis and practical steps for its application.

The Analytical Workflow: A Logical Overview

The quantitative analysis of Cefuroxime using this compound as an internal standard follows a well-defined workflow. This process begins with the preparation of the biological sample, followed by chromatographic separation and detection by tandem mass spectrometry. Each step is critical for achieving accurate and precise results.

The Critical Role of Cefuroxime-d3 in Modern Bioanalytical Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research and drug development, the demand for precise, accurate, and reliable quantification of pharmaceutical compounds in biological matrices is paramount. This technical guide delves into the core of one such critical application: the use of Cefuroxime-d3 as an internal standard in bioanalytical assays for the quantification of Cefuroxime. The utilization of a deuterated internal standard like this compound is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, ensuring data integrity and confidence in pharmacokinetic and bioequivalence studies.

The Principle of Deuterated Internal Standards

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[1] These are isotopically labeled versions of the analyte where one or more hydrogen atoms are replaced by deuterium.[1] Since this compound is chemically identical to Cefuroxime, it exhibits nearly identical physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution is critical as it allows the internal standard to compensate for variations that can occur during sample preparation and analysis, such as sample loss, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1] By adding a known concentration of this compound to each sample, the ratio of the analyte's response to the internal standard's response is used for quantification, thereby significantly improving the accuracy and precision of the measurement.

Experimental Protocols: A Closer Look

The successful implementation of this compound in a bioanalytical assay hinges on a well-defined and validated experimental protocol. Below are detailed methodologies synthesized from established research for the quantification of Cefuroxime in human plasma.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: A primary stock solution of Cefuroxime (e.g., 4 mg/mL) is prepared in a suitable solvent such as 50% methanol.[1] From this, a series of standard working solutions are prepared by serial dilution with 10% methanol to create a calibration curve covering the expected concentration range in study samples (e.g., 20 µg/mL to 2000 µg/mL).[1] Similarly, QC stock solutions at low, medium, and high concentrations are prepared.

-

Internal Standard (IS) Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a solvent like Dimethyl sulfoxide (DMSO) and then diluted with 10% methanol to a final working concentration (e.g., 10 µg/mL).[1]

-

Spiking: Blank human plasma is spiked with the standard working solutions and the this compound working solution to create calibration standards and quality control samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a common, straightforward, and effective method for extracting Cefuroxime and this compound from plasma samples.

-

To a 100 µL aliquot of a plasma sample (calibration standard, QC, or study sample), 50 µL of the this compound internal standard solution (10 µg/mL) is added and vortexed.[1]

-

Protein precipitation is induced by adding a precipitating agent, such as methanol or acetonitrile, often containing a small percentage of formic acid to enhance protonation.[1]

-

The mixture is thoroughly vortexed to ensure complete protein precipitation.

-

The sample is then centrifuged at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.[2]

-

A specific volume of the resulting supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation: The separation of Cefuroxime and this compound from other matrix components is typically achieved using a reverse-phase C18 column (e.g., BEH C18, 2.1 × 50 mm, 3.5 µm).[1] A gradient elution with a mobile phase consisting of two solvents, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), is employed at a specific flow rate (e.g., 0.3 mL/min).[1] The gradient program is optimized to ensure a short run time while achieving good peak shape and separation.[1]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) mode is commonly used for detection. The instrument is set to multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Cefuroxime and this compound.

Quantitative Data Summary

The use of this compound as an internal standard allows for the development of highly sensitive and reliable bioanalytical methods. The following tables summarize the quantitative data from validated LC-MS/MS assays.

Table 1: Mass Spectrometry Parameters for Cefuroxime and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Cefuroxime | 423.2 | 207.0 | Negative ESI | [3][4] |

| This compound | 426.2 | 210.0 | Negative ESI | [3][4] |

| Cefuroxime | 423.0 | 317.9 | Negative ESI | [5] |

Table 2: Performance Characteristics of Validated Bioanalytical Methods for Cefuroxime using this compound

| Parameter | Plasma | Bone Tissue | Reference |

| Linearity Range | 10 - 10,000 ng/mL | 4 - 400 µg/g | [1][3][4] |

| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | 4 µg/g | [1][3][4] |

| Intra-assay Precision (%CV) | < 15% | < 15% | [1] |

| Inter-assay Precision (%CV) | < 15% | < 15% | [1] |

| Accuracy | 93.11% to 98.60% | 89.15% to 106.2% | [1] |

| Extraction Recovery | 99.8% to 102.0% | 105.0% to 107.0% | [1] |

| Matrix Effect | 2.34% to 2.91% | 3.13% to 5.17% | [1] |

Visualizing the Workflow

To further elucidate the process, the following diagrams created using the DOT language illustrate the logical flow of a bioanalytical assay utilizing this compound.

Caption: Bioanalytical workflow for Cefuroxime quantification.

Caption: Rationale for using an internal standard in bioanalysis.

Conclusion

The use of this compound as an internal standard in bioanalytical assays represents a robust and reliable approach for the accurate quantification of Cefuroxime in various biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process effectively compensates for potential sources of error, leading to high-quality data that is indispensable for regulatory submissions and clinical decision-making. The detailed protocols and performance data presented in this guide underscore the importance of a well-validated method and provide a solid foundation for researchers and scientists working in the field of drug development.

References

- 1. Simple and robust analysis of cefuroxime in human plasma and bone tissues by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

Cefuroxime-d3: A Technical Guide for its Application as a Reference Standard in Drug Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Cefuroxime-d3 as a reference standard in the quantitative analysis of the cephalosporin antibiotic, Cefuroxime. The use of a stable isotope-labeled internal standard like this compound is a critical component in modern bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision.

The Role of Stable Isotope-Labeled Internal Standards

In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to samples, the blank, and calibration standards. The internal standard is used to correct for the loss of analyte during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry-based assays.[1][2][3] They are analogues of the analyte of interest that contain one or more heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

This compound is the deuterated form of Cefuroxime, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a compound with a higher molecular weight but nearly identical physicochemical properties to the unlabeled analyte.[4][5] This similarity in chemical behavior is crucial as it ensures that the internal standard and the analyte experience similar extraction efficiencies, ionization responses in the mass spectrometer, and chromatographic retention times, thereby providing a reliable means of correcting for analytical variability.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₃D₃N₄O₈S | [4][5] |

| Molecular Weight | 427.4 g/mol | [4][5] |

| Deuterated Purity | ≥99% deuterated forms (d₁-d₃) | [4] |

| Chemical Name | (6R,7R)-3-((carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d₃)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [4] |

| Unlabeled CAS Number | 55268-75-2 | [5] |

| Storage Temperature | -20°C | [5] |

Analytical Methodologies: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for the quantification of Cefuroxime in biological matrices, utilizing this compound as an internal standard. The method offers high sensitivity, selectivity, and accuracy.

Mass Spectrometry Parameters

The determination of Cefuroxime and this compound is typically performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Cefuroxime | 423.0 | 317.9 | Negative ESI | [1] |

| This compound | 426.4 | 321.3 | Negative ESI |

ESI: Electrospray Ionization

Experimental Protocol: Quantification of Cefuroxime in Human Plasma

This section details a typical experimental protocol for the analysis of Cefuroxime in human plasma using this compound as an internal standard.

3.2.1. Materials and Reagents

-

Cefuroxime reference standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

3.2.2. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Cefuroxime and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Cefuroxime stock solution with methanol to create working standard solutions at various concentrations. Prepare a working solution of this compound at a fixed concentration.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the Cefuroxime working standard solutions to create calibration standards. Similarly, prepare QC samples at low, medium, and high concentrations.

3.2.3. Sample Preparation (Protein Precipitation)

-

To a 200 µL aliquot of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound working solution.

-

Vortex the sample for 30 seconds.

-

Add 600 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for another 30 seconds.

-

Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

3.2.4. Liquid Chromatography Conditions

-

Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm), is suitable for the separation.

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.

-

Flow Rate: A typical flow rate is around 0.3 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 45°C.

-

Injection Volume: A small injection volume (e.g., 5 µL) is used.

3.2.5. Mass Spectrometry Conditions

-

Ionization: Electrospray ionization (ESI) in the negative ion mode.

-

Monitoring: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 3.

-

Source Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows to achieve maximum sensitivity.

Method Validation

A bioanalytical method using this compound as an internal standard must be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range of concentrations over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. Assessed at multiple concentration levels (low, medium, and high QC).

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of Cefuroxime in complex biological matrices. Its use as an internal standard in LC-MS/MS-based methods helps to mitigate the variability inherent in the analytical process, leading to reliable data for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The detailed methodologies and validation principles outlined in this guide provide a solid foundation for researchers and scientists to develop and implement robust analytical methods for Cefuroxime.

References

- 1. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

Methodological & Application

Application Note and Protocol: Quantification of Cefuroxime in Human Plasma using Cefuroxime-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime is a widely used second-generation cephalosporin antibiotic effective against a broad spectrum of bacterial infections.[1][2] Accurate quantification of Cefuroxime in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][2][3] This application note provides a detailed protocol for the sensitive and robust quantification of Cefuroxime in human plasma using a stable isotope-labeled internal standard, Cefuroxime-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[4]

Principle

This method employs a simple protein precipitation technique for sample preparation, followed by reversed-phase liquid chromatography for the separation of Cefuroxime and its internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for Cefuroxime and this compound provide high selectivity and sensitivity for their determination in complex biological matrices like plasma.

Materials and Methods

Reagents and Materials

-

Cefuroxime reference standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Equipment

-

Liquid Chromatograph (LC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: ACQUITY UPLC® BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent[4]

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

Preparation of Solutions

-

Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefuroxime reference standard in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cefuroxime stock solution with a 50:50 methanol/water mixture to prepare calibration standards.

-

IS Working Solution (20 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 20 µg/mL.[4]

Experimental Protocols

Sample Preparation

The following workflow outlines the sample preparation procedure:

Figure 1: Sample Preparation Workflow.

A detailed step-by-step protocol for sample preparation is as follows:

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (20 µg/mL).[4]

-

Vortex the mixture for 30 seconds.

-

Add 600 µL of methanol to precipitate proteins.[1]

-

Vortex the mixture vigorously for 30 seconds.[1]

-

Centrifuge the sample at 13,000 rpm for 5 minutes.[1]

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[4]

LC-MS/MS Conditions

The logical flow of the analytical method is depicted below:

Figure 2: LC-MS/MS Analytical Workflow.

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | ACQUITY UPLC® BEH C18 (2.1 × 100 mm, 1.7 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | Acetonitrile[4] |

| Flow Rate | 0.3 mL/min[4] |

| Injection Volume | 5 µL[4] |

| Column Temperature | 45°C[4] |

| Autosampler Temp. | 4°C[4] |

| Gradient Program | A time-programmed gradient can be optimized for baseline separation. A typical gradient might be: 0-0.5 min, 10% B; 0.5-3.5 min, 10-90% B; 3.5-4.5 min, 90% B; 4.5-5.0 min, 90-10% B; 5.0-6.0 min, 10% B.[4] |

Mass Spectrometry Parameters:

| Parameter | Cefuroxime | This compound |

| Ionization Mode | Electrospray Ionization (ESI), Negative[1][4] | Electrospray Ionization (ESI), Negative[4] |

| MRM Transition (m/z) | 423.0 → 317.9[1] | 426.4 → 321.3[4] |

| Declustering Potential (DP) | -40 V[1] | Optimized based on instrument tuning |

| Collision Energy (CE) | -10 eV[1] | Optimized based on instrument tuning |

Data Analysis and Quantification

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of Cefuroxime to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used for the analysis.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[5] Key validation parameters are summarized below.

Table 1: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Performance[1][5][6] |

| Linearity (r²) | ≥ 0.99 | > 0.999[6] |

| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% | 0.05 µg/mL[1] |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 6.3%[1] |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 6.3%[1] |

| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | 90.9% to 109.1%[1] |

| Recovery (%) | Consistent, precise, and reproducible | 89.4% to 92.3%[1] |

| Matrix Effect | Should be minimized and compensated by the internal standard; typically within 85-115% | Investigated and compensated[1] |

| Stability | Analyte should be stable under various storage and handling conditions | Assessed for freeze-thaw, short-term, and long-term stability[7] |

Results

The use of this compound as an internal standard provides reliable quantification of Cefuroxime in human plasma. The method described is selective, with no significant interference from endogenous plasma components observed at the retention times of Cefuroxime and this compound.

Table 2: Representative Quantitative Data

| Analyte | Linearity Range (µg/mL) | r² | LLOQ (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Cefuroxime | 0.05 - 21.0[1] | > 0.999[6] | 0.05[1] | < 6.3[1] | < 6.3[1] | -9.1 to 9.1[1] |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Cefuroxime in human plasma using LC-MS/MS with this compound as an internal standard. The method is simple, robust, and meets the requirements for bioanalytical method validation, making it suitable for a wide range of applications in clinical and pharmaceutical research.

References

- 1. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study | Semantic Scholar [semanticscholar.org]

- 3. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. researchgate.net [researchgate.net]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

Application Note: Quantitative Analysis of Cefuroxime in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefuroxime is a second-generation cephalosporin antibiotic used to treat a wide variety of bacterial infections.[1][2] Accurate quantification of Cefuroxime in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to optimize dosing strategies.[1][3] This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Cefuroxime in human plasma. The method utilizes a stable isotope-labeled internal standard, Cefuroxime-d3, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing. The sample preparation employs a simple and efficient protein precipitation technique.[1][4]

Experimental Workflow

The overall analytical process involves plasma sample preparation, chromatographic separation, and mass spectrometric detection and quantification.

Materials and Reagents

-

Cefuroxime reference standard

-

This compound (Internal Standard, IS)

-

HPLC-grade Methanol[1]

-

HPLC-grade Acetonitrile[2]

-

Formic Acid[1]

-

Ammonium Acetate

-

Ultrapure Water

-

Drug-free human plasma

Protocols

Preparation of Stock and Working Solutions

-

Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefuroxime reference standard in 50% methanol to obtain a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Prepare the this compound internal standard stock solution similarly in 50% methanol.

-

Working Solutions: Prepare serial dilutions of the Cefuroxime stock solution with 50% methanol to create working solutions for calibration curve standards and quality control (QC) samples.[1]

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with 50% methanol to achieve a concentration of 10 µg/mL.

Store all stock and working solutions at 2-8°C in the dark.

Preparation of Calibration Standards and QC Samples

-

To 200 µL of blank human plasma, add 20 µL of the appropriate Cefuroxime working solution.[1]

-

This results in a calibration curve ranging from approximately 0.05 µg/mL to 20 µg/mL.[1]

-

Prepare QC samples at low, medium, and high concentrations (e.g., 0.08, 1.6, and 16 µg/mL) in the same manner using separately prepared working solutions.[1]

Sample Preparation Protocol

The protein precipitation method is used for sample extraction.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| Column | Zorbax SB-Aq (4.6 x 250 mm, 5 µm) or equivalent C18 column[1] |

| Mobile Phase | Isocratic: 42% Methanol, 58% 0.05% Formic Acid in Water[1] |

| Flow Rate | 1.0 mL/min (split to 500 µL/min before MS)[1] |

| Injection Volume | 2 µL[1] |

| Column Temp. | 30°C[1] |

| Autosampler Temp. | 4°C[1] |

Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | -4500 V[1] |

| Source Temp. | 400°C[1] |

| MRM Transitions | Cefuroxime: m/z 423.0 → 317.9[1]this compound: m/z 426.0 → 320.9 (Predicted) |

| Collision Energy | Cefuroxime: -10 V[1]this compound: Optimized around -10 V |

| Dwell Time | 200 ms[1] |

Method Validation Summary

The performance of the analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation results for Cefuroxime assays in human plasma.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.0525 - 21.0 µg/mL[1] |

| Correlation Coefficient (r) | > 0.999[1] |

| Weighting | 1/x |

| Lower Limit of Quantification (LLOQ) | 0.0525 µg/mL[1] |

Table 2: Precision and Accuracy

| QC Level (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC (0.0842) | ≤ 2.84%[1] | ≤ 6.26%[1] | 90.92% - 101.8%[1] |

| Mid QC (1.68) | ≤ 2.84%[1] | ≤ 6.26%[1] | 90.92% - 101.8%[1] |

| High QC (16.8) | ≤ 2.84%[1] | ≤ 6.26%[1] | 90.92% - 101.8%[1] |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Cefuroxime | 89.44% - 91.94%[1] | 109.8% - 111.4%[1] |

| Internal Standard | ~92.32%[1] | ~108.8%[1] |

Note: The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for matrix effects and ensure consistent recovery.

Table 4: Stability

| Stability Condition | Duration | Result |

| Short-term (Room Temp) | 6 hours | Stable[1] |

| Freeze-Thaw Cycles | 3 cycles | Stable[1] |

| Long-term (-20°C) | 145 days | Stable[1] |

| Post-preparative (Autosampler at 4°C) | 20 hours | Stable[1] |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Cefuroxime in human plasma. The simple protein precipitation extraction is fast and efficient, yielding high recovery. The use of the stable isotope-labeled internal standard, this compound, ensures the highest level of accuracy and precision, making this method highly suitable for regulated bioanalysis in support of clinical and pharmaceutical studies.

References

- 1. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. sms.carm.es [sms.carm.es]

- 4. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Cefuroxime in Human Plasma by LC-MS/MS using Cefuroxime-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cefuroxime in human plasma. The method utilizes Cefuroxime-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and clinical research. The method has been validated according to industry-standard guidelines, demonstrating excellent linearity, accuracy, precision, and recovery.

Introduction

Cefuroxime is a second-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections.[1] Accurate and reliable quantification of Cefuroxime in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of Cefuroxime in human plasma. The use of this compound as an internal standard minimizes variability associated with sample preparation and matrix effects, leading to highly reliable quantitative results.

Experimental

Materials and Reagents

-

Cefuroxime (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Human Plasma (Blank)

Equipment

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher Scientific, Agilent)

-

Analytical Balance

-

Centrifuge

-

Pipettes

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Cefuroxime: Accurately weigh and dissolve the reference standard in methanol.

-

This compound: Accurately weigh and dissolve the internal standard in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of Cefuroxime working standards by serially diluting the stock solution with 50:50 (v/v) methanol:water to achieve concentrations for calibration curve and quality control (QC) samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with acetonitrile.

-

Sample Preparation Protocol

-

Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.

-

Pipette 50 µL of blank human plasma, calibration standards, QC samples, or unknown samples into the corresponding tubes.

-

Add 200 µL of the internal standard working solution (this compound in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | |

| Analyte | Q1 (m/z) |

| Cefuroxime | 423.0 |

| This compound (IS) | 426.0 |

| Dwell Time | 100 ms |

| Collision Gas | Nitrogen |

| Ion Spray Voltage | -4500 V |

| Temperature | 500 °C |

Method Validation

The method was validated for linearity, accuracy, precision, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 10 to 5000 ng/mL. The coefficient of determination (r²) was >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (Low, Medium, and High).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 30 | 4.2 | 102.5 | 5.1 | 101.8 |

| Mid QC | 500 | 3.1 | 98.7 | 4.5 | 99.2 |

| High QC | 4000 | 2.8 | 101.2 | 3.9 | 100.5 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 30 | 92.5 | 98.2 |

| Mid QC | 500 | 94.1 | 99.5 |

| High QC | 4000 | 93.8 | 101.1 |

Results and Discussion

The developed LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Cefuroxime in human plasma. The simple protein precipitation sample preparation is rapid and effective. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for any variability during the analytical process. The method validation results demonstrate that this method meets the requirements for bioanalytical applications.

Visualizations

Caption: Experimental workflow for Cefuroxime quantification.

Caption: Key parameters for bioanalytical method validation.

References

Application Note and Protocol for the Quantification of Cefuroxime in Human Plasma using Cefuroxime-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Cefuroxime in human plasma using a stable isotope-labeled internal standard, Cefuroxime-d3. The methodology is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.

Introduction

Cefuroxime is a widely used second-generation cephalosporin antibiotic.[1][2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[3][4][5] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision.[6] This protocol details a robust method for the analysis of Cefuroxime in human plasma.

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation and LC-MS/MS analysis.

Materials and Reagents

-

Cefuroxime reference standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., Welch, Ultimate XB C18)[6]

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions: Prepare individual stock solutions of Cefuroxime and this compound in a suitable solvent, such as a mixture of 50% acetonitrile in water with 1% formic acid.[6]

-

Working Standard Solutions: Serially dilute the Cefuroxime stock solution with the same solvent to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting Cefuroxime from plasma samples.[3][4][7]

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add a specified volume of the this compound internal standard working solution.

-

Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[8]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of Cefuroxime. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography:

| Parameter | Recommended Condition |

| Column | Welch, Ultimate XB C18[6] |

| Mobile Phase | A gradient of 50% acetonitrile in water with 1% formic acid[6] |

| Flow Rate | 0.8 mL/min[6] |

| Injection Volume | 5-10 µL |

| Column Temperature | 30°C[3] |

Mass Spectrometry:

| Parameter | Recommended Condition |

| Ionization Mode | Negative Ion Electrospray (ESI-)[6] |

| Multiple Reaction Monitoring (MRM) Transitions | Cefuroxime: m/z 423.2 → 207.0 this compound: m/z 426.2 → 210.0[6] |

| Collision Energy | Optimized for the specific instrument |

| Source Temperature | Optimized for the specific instrument |

Data Presentation

The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below. While specific data for a this compound protocol is limited in the provided search results, typical performance characteristics for Cefuroxime assays are presented.

Table 1: Typical Linearity and Sensitivity of Cefuroxime Assays

| Parameter | Typical Value | Reference |

| Linearity Range | 10 - 10,000 ng/mL | [6] |

| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | [6] |

| Correlation Coefficient (r²) | > 0.99 | [9] |

Table 2: Typical Accuracy and Precision of Cefuroxime Assays

| Parameter | Typical Value | Reference |

| Intra-day Precision (%CV) | < 15% | [3][4] |

| Inter-day Precision (%CV) | < 15% | [3][4] |

| Accuracy (% Bias) | Within ±15% | [3][4] |

Table 3: Typical Recovery and Matrix Effect of Cefuroxime Assays

| Parameter | Typical Value | Reference |

| Extraction Recovery | 89.44% - 92.32% | [3][4] |

| Matrix Effect | Minimal and compensated by IS |

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of Cefuroxime in human plasma using this compound as an internal standard.

Caption: Workflow for Cefuroxime analysis using this compound.

Conclusion

This protocol provides a comprehensive framework for the reliable quantification of Cefuroxime in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard coupled with LC-MS/MS analysis ensures high accuracy, precision, and robustness, making this method suitable for a wide range of clinical and research applications. Adherence to established bioanalytical method validation guidelines is essential to ensure the quality and reliability of the generated data.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Cefuroxime: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study | Semantic Scholar [semanticscholar.org]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. A population pharmacokinetic model for cefuroxime using cystatin C as a marker of renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of cefuroxime in breast milk by LC-MS/MS using SALLME technique - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cefuroxime Analysis using Cefuroxime-d3 Internal Standard

These application notes provide detailed protocols for the quantitative analysis of Cefuroxime in human plasma using Cefuroxime-d3 as an internal standard. The methodologies are intended for researchers, scientists, and drug development professionals.

Overview

Cefuroxime is a widely used second-generation cephalosporin antibiotic. Accurate quantification of Cefuroxime in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.[1]

This document outlines two common and effective sample preparation techniques: Protein Precipitation and Solid-Phase Extraction (SPE) .

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While the focus of this document is on sample preparation, the subsequent analysis is typically performed using LC-MS/MS. The following table summarizes typical LC-MS/MS conditions for Cefuroxime analysis.

| Parameter | Typical Conditions |

| LC Column | BEH C18 (2.1 x 50 mm, 3.5 µm)[1] or Zorbax SB-Aq (4.6 x 250 mm, 5 µm)[2] |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile[1] |

| Flow Rate | 0.3 mL/min[1] |

| Gradient | Gradient elution is typically used. |

| Injection Volume | 2 µL[2] |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode[1] or positive mode[3] |

| MS/MS Transitions | Cefuroxime: m/z 423.0 → 207.1[1]this compound: m/z 426.0 → [Product Ion][1] |

Note: The specific product ion for this compound should be determined by direct infusion.

Sample Preparation Protocols

Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis.[2][4]

Caption: Protein Precipitation Workflow for Cefuroxime Analysis.

-

Sample Aliquoting: Pipette 200 µL of thawed and vortexed human plasma into a microcentrifuge tube.[2]

-

Internal Standard Spiking: Add 20 µL of the this compound working solution (e.g., 10 µg/mL in 10% methanol) to the plasma sample.[1][2]

-

Protein Precipitation: Add 600 µL of cold methanol to the tube to precipitate the plasma proteins.[2]

-

Mixing: Vortex the mixture thoroughly for 30 seconds.[2]

-

Centrifugation: Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[2]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject an aliquot (e.g., 2 µL) of the supernatant into the LC-MS/MS system for analysis.[2]

| Parameter | Result |

| Linearity Range | 0.0525 – 21.0 µg/mL[2] |

| Accuracy | > 90.92%[2] |

| Precision (Intra- and Inter-day) | < 6.26%[2] |

| Extraction Recovery | 89.44% – 92.32%[2] |

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by removing more interfering matrix components.[5][6] An on-line SPE method using a strong anion exchange (SAX) sorbent has been shown to be effective for Cefuroxime.[5][7]

Caption: On-line Solid-Phase Extraction Workflow.

This protocol is adapted from an on-line SPE-LC method and can be performed off-line with appropriate modifications.[5][7]

-

Sample Preparation: Spike plasma samples with the this compound internal standard.

-

SPE Cartridge Conditioning: Condition a strong anion exchange (SAX) SPE cartridge sequentially with methanol and then equilibration buffer (e.g., 10 mM ortho-phosphoric acid).

-

Sample Loading: Load the plasma sample directly onto the conditioned SPE cartridge.[7]

-

Washing: Wash the cartridge with 3.0 mL of 10 mM ortho-phosphoric acid to remove high molecular weight matrix components.[7]

-

Elution: Elute Cefuroxime and this compound from the cartridge using a mixture of acetonitrile and 10 mM ortho-phosphoric acid (e.g., 50:50, v/v).[7]

-

Evaporation and Reconstitution (for off-line SPE): Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

Injection: Inject the prepared sample into the LC-MS/MS system.

| Parameter | Result |

| Linearity Range | 5.00 – 200.00 µg/mL[5][7] |

| Recovery | > 90%[5][7] |

| Precision (RSD) | ≤ 2.82%[5][7] |

| Limit of Detection (LOD) | 1.03 µg/mL[5][7] |

| Limit of Quantification (LOQ) | 3.11 µg/mL[5][7] |

Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is critical for accurate quantification.

Caption: Preparation of Stock and Working Solutions.

-

Cefuroxime Stock Solution: Prepare a stock solution of Cefuroxime at a concentration of 4 mg/mL in 50% methanol.[1]

-

This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in DMSO.[1]

-

Cefuroxime Working Standards: Serially dilute the Cefuroxime stock solution with 10% methanol to prepare working standards at concentrations such as 2000, 1600, 1000, 500, 200, 100, 40, and 20 µg/mL.[1]

-

This compound Working Solution: Dilute the this compound stock solution with 10% methanol to a final concentration of 10 µg/mL.[1]

-

Quality Control (QC) Samples: Prepare separate stock solutions for low, medium, and high QC concentrations (e.g., 60 µg/mL, 500 µg/mL, and 1500 µg/mL) and dilute them similarly to the working standards.[1]

-

Storage: Store all stock solutions at -40°C, protected from light, until analysis.[1]

Conclusion

Both protein precipitation and solid-phase extraction are viable techniques for the preparation of plasma samples for Cefuroxime analysis. Protein precipitation offers speed and simplicity, making it ideal for large sample batches. Solid-phase extraction provides cleaner extracts, which can improve analytical sensitivity and reduce matrix effects. The choice of method will depend on the specific requirements of the study, such as the desired limit of quantification and the available instrumentation. The use of this compound as an internal standard is highly recommended for both methods to ensure the highest quality of quantitative data.

References

- 1. Simple and robust analysis of cefuroxime in human plasma and bone tissues by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Application Note: Quantification of Cefuroxime in Human Urine using Cefuroxime-d3 Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract